Isoindoline-5-carbonitrile hydrochloride chemical structure and analysis
Isoindoline-5-carbonitrile hydrochloride chemical structure and analysis
An In-depth Technical Guide to Isoindoline-5-carbonitrile Hydrochloride: Structure, Synthesis, and Analysis
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline heterocyclic core is a privileged structure in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile scaffold for designing a wide array of bioactive molecules.[3][4] Derivatives of isoindoline are known to exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[1][5] Notably, this core is embedded in several commercially successful drugs, such as the multiple myeloma treatments lenalidomide and pomalidomide.[1][2]
Isoindoline-5-carbonitrile hydrochloride (CAS No: 1159823-51-4) is a key building block and intermediate used in the synthesis of more complex pharmaceutical agents.[6] The presence of the reactive carbonitrile group provides a synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery screening. Its formulation as a hydrochloride salt enhances stability, solubility, and ease of handling compared to the free base form. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and detailed analytical characterization for researchers and scientists in the field of drug development.
Chemical Structure and Physicochemical Properties
Isoindoline-5-carbonitrile hydrochloride is composed of a 2,3-dihydro-1H-isoindole nucleus with a nitrile (-C≡N) substituent at the 5-position of the aromatic ring. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride counter-ion.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1159823-51-4 | [6][7][8][9] |
| Molecular Formula | C₉H₉ClN₂ | [7][8] |
| Molecular Weight | 180.64 g/mol | [7][8] |
| IUPAC Name | isoindoline-5-carbonitrile;hydrochloride | [8] |
| Synonyms | 5-Isoindolinecarbonitrile hydrochloride, 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | [7][9] |
| Appearance | Powder or solid | [6][10] |
| Purity | Typically ≥95% - 97% | [6][8] |
| SMILES | N#CC1=C/C2=C(\C=C/1)CNC2.[H]Cl | [8] |
| InChI Key | XVJQMFRHWPSTDY-UHFFFAOYSA-N | [10] |
| Storage | Store in a tightly closed container, inert atmosphere, room temperature. |[6][10][11] |
Synthesis Pathway: A Rationale-Driven Approach
The synthesis of isoindoline derivatives often involves the reduction of a corresponding phthalonitrile (1,2-dicyanobenzene) precursor. This established method provides a reliable route to the core heterocyclic structure. The conversion to the hydrochloride salt is a critical final step for purification and stabilization.
A plausible and industrially relevant synthesis can be adapted from patented procedures for isoindoline production.[12][13] The process begins with a substituted phthalonitrile and proceeds via catalytic hydrogenation.
Rationale for Experimental Choices:
-
Starting Material: 4-cyanophthalonitrile serves as an ideal precursor. The two nitrile groups are differentially reactive to catalytic hydrogenation under controlled conditions, allowing for the formation of the pyrrolidine ring.
-
Catalyst and Reaction Conditions: Platinum on carbon (Pt/C) is an effective catalyst for the reduction of nitriles to amines.[12] Conducting the reaction under a high pressure of hydrogen gas (H₂) in a solvent like tetrahydrofuran (THF) facilitates the reduction process efficiently.[12][13]
-
Purification via Salt Formation: The crude isoindoline free base is often an oil or a low-melting solid that can be difficult to purify by conventional crystallization. Converting it to its hydrochloride salt by adding hydrochloric acid in a non-polar solvent like ethyl acetate or ethanol causes the salt to precipitate.[12] This process is highly effective for removing non-basic impurities and results in a stable, crystalline solid with high purity.[12]
Comprehensive Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of Isoindoline-5-carbonitrile hydrochloride. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality requirements for drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.
Expert Insights: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrochloride salts due to its ability to dissolve the salt and the presence of an exchangeable proton (NH₂⁺), which is often visible in this solvent.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 9.5-10.5 ppm (broad singlet, 2H): Protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupolar relaxation and chemical exchange.
-
δ 7.6-7.9 ppm (multiplet, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet for the proton between the two substituents and two doublets).
-
δ 4.5-4.7 ppm (singlet, 4H): The four equivalent protons of the two benzylic methylene groups (-CH₂-). Their equivalence arises from rapid conformational averaging.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ 135-145 ppm (2C): Quaternary aromatic carbons attached to the pyrrolidine ring.
-
δ 120-135 ppm (3C): Aromatic CH carbons.
-
δ 118-120 ppm (1C): Carbon of the nitrile group (-C≡N).
-
δ 110-115 ppm (1C): Quaternary aromatic carbon attached to the nitrile group.
-
δ 50-55 ppm (2C): Carbons of the two methylene groups (-CH₂-).
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of Isoindoline-5-carbonitrile hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Set a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper quantification of quaternary carbons. Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will typically show the protonated molecular ion of the free base.
Expected Result:
-
Free Base (C₉H₈N₂): Exact Mass = 144.0688
-
Expected Ion (ESI, Positive Mode): [M+H]⁺ = 145.0760 m/z
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z to the theoretical value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
-
~3200-2800 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2900-2800 cm⁻¹: Aliphatic C-H stretching from the methylene groups.
-
~2230-2220 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Protocol 3: FTIR Analysis
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk using a hydraulic press.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and for quantifying any impurities. A reverse-phase method is typically employed for this type of molecule.
Expert Insights: The choice of a C18 column provides good retention for the aromatic system. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer (e.g., using formic acid or TFA) ensures good peak shape and resolution. UV detection is ideal, as the aromatic ring provides strong chromophores. A wavelength around 254 nm is a good starting point.
Protocol 4: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.
-
Time 0-2 min: 10% B
-
Time 2-15 min: 10% to 90% B
-
Time 15-18 min: 90% B
-
Time 18-20 min: 90% to 10% B
-
Time 20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Solvents A and B. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Applications in Drug Discovery and Development
Isoindoline-5-carbonitrile hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The isoindoline core provides a rigid scaffold that can be precisely oriented in a biological target's binding pocket, while the nitrile group offers a versatile point for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, allowing for the synthesis of a diverse range of potential drug candidates.[4][6] Its use streamlines the synthetic process for complex molecules, making it a valuable component in the toolkit of medicinal chemists.
Conclusion
Isoindoline-5-carbonitrile hydrochloride is a well-defined chemical entity of significant value to the pharmaceutical industry. Its stable, crystalline nature and the synthetic versatility of its functional groups make it an important building block for drug discovery. A thorough understanding of its structure, properties, and analytical profile, as detailed in this guide, is paramount for its effective use. The application of orthogonal analytical techniques—NMR for structure, MS for molecular weight, FTIR for functional groups, and HPLC for purity—provides a robust, self-validating system to ensure the quality and integrity of this key intermediate, thereby supporting the advancement of modern drug development programs.
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